N-(methoxymethyl)isobutyramide
Description
N-(Methoxymethyl)isobutyramide (systematic name: N-Methoxy-N-methylisobutyramide, CAS 113778-69-1) is an amide derivative characterized by a methoxymethyl group and a methyl group attached to the nitrogen atom of isobutyramide. This compound is likely synthesized via nucleophilic substitution or acylation reactions involving isobutyryl chloride and methoxymethylamine derivatives.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(methoxymethyl)-2-methylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(8)7-4-9-3/h5H,4H2,1-3H3,(H,7,8) |
InChI Key |
JFAJHHMQWRAKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)isobutyramide can be synthesized through the reaction of isobutyramide with formaldehyde and methanol. The reaction typically involves the following steps:
Formation of Methoxymethyl Chloride: Formaldehyde reacts with methanol in the presence of hydrochloric acid to form methoxymethyl chloride.
Reaction with Isobutyramide: Methoxymethyl chloride is then reacted with isobutyramide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(methoxymethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(methoxymethyl)isobutyric acid.
Reduction: Reduced forms like N-(methoxymethyl)isobutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(methoxymethyl)isobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(methoxymethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Structure and Substituent Variations
The table below summarizes key structural differences between N-(methoxymethyl)isobutyramide and analogous compounds:
Physical and Chemical Properties
- Volatility : N-(3-Methylbutyl)isobutyramide (C5) and N-(3-Methylbutyl)propanamide (C4) exhibit higher volatility in insect pheromone blends, with C4 comprising 70% of emitted volatiles .
- Thermal Behavior : Poly(N-vinylisobutyramide) exhibits a sharp lower critical solution temperature (LCST) at 39°C, similar to poly(N-isopropylacrylamide) .
- Melting Points : (E)-N-(3,5-dimethoxyphenyl)-N-(5-oxopent-3-en-1-yl)isobutyramide melts at 63.2–64.4°C .
Key Research Findings
- Structural Impact on Bioactivity : Substitution with aromatic groups (e.g., phenethyl) enhances interactions with biological targets, as seen in quorum-sensing inhibitors and opioids .
- Hydrophobicity and Applications : Linear alkyl chains (e.g., 3-methylbutyl) increase volatility for pheromone signaling , while branched chains (e.g., 2-ethylhexyl) improve solvent extraction performance .
- Synthetic Flexibility : Isobutyramides serve as versatile intermediates; modifications at the nitrogen atom enable diverse applications in pharmaceuticals, agrochemicals, and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
